tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate
CAS No.: 1335032-02-4
Cat. No.: VC5083806
Molecular Formula: C11H17NO3
Molecular Weight: 211.261
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1335032-02-4 |
|---|---|
| Molecular Formula | C11H17NO3 |
| Molecular Weight | 211.261 |
| IUPAC Name | tert-butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate |
| Standard InChI | InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7(8)9(12)13/h7-8H,4-6H2,1-3H3/t7-,8+/m1/s1 |
| Standard InChI Key | WBSVYTMBRVVEOO-SFYZADRCSA-N |
| SMILES | CC(C)(C)OC(=O)N1C2CCCC2C1=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s bicyclic framework consists of a seven-membered ring system fused with a five-membered ring, containing one nitrogen atom at position 6 and a ketone group at position 7. The tert-butyloxycarbonyl (Boc) group at position 6 provides steric protection and enhances solubility in organic solvents. The (1R,5S) stereochemistry is critical for its spatial orientation, influencing both reactivity and biological interactions .
Stereochemical Configuration
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the (1R,5S) configuration, which dictates the compound’s three-dimensional arrangement. The bicyclic system adopts a chair-like conformation, with the Boc group positioned equatorially to minimize steric strain .
Spectroscopic Identification
Key spectroscopic data include:
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¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.12–3.25 (m, 2H, bridgehead protons), 2.75–2.90 (m, 2H, CH₂), 2.30–2.45 (m, 1H, CH), 1.95–2.10 (m, 2H, CH₂).
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Infrared (IR): Strong absorption at 1745 cm⁻¹ (C=O stretch of ester), 1680 cm⁻¹ (C=O stretch of ketone).
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇NO₃ |
| Molecular Weight | 211.261 g/mol |
| CAS Number | 1335032-02-4 |
| IUPAC Name | tert-Butyl (1R,5S)-7-oxo-6-azabicyclo[3.2.0]heptane-6-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1C2CCCC2C1=O |
| InChIKey | WBSVYTMBRVVEOO-SFYZADRCSA-N |
| Solubility | Not fully characterized; soluble in dichloromethane, THF, and DMF |
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via a multi-step process involving cyclization and protection reactions.
Stepwise Synthesis
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Cyclization Precursor: Reacting γ-aminobutyric acid (GABA) derivatives with tert-butyl dicarbonate under basic conditions forms the Boc-protected amine.
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Ring-Closing Metathesis: A Grubbs catalyst facilitates the formation of the bicyclic framework, followed by oxidation to introduce the ketone group.
Optimization Strategies
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Temperature Control: Maintaining reaction temperatures below −20°C prevents epimerization .
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Catalyst Selection: Second-generation Grubbs catalysts improve yield (75–85%) compared to first-generation analogs (50–60%).
Industrial-Scale Production
Continuous flow reactors enhance scalability, reducing reaction times from 24 hours (batch) to 2–4 hours (flow). Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity, as confirmed by high-performance liquid chromatography (HPLC) .
Chemical Reactivity and Modifications
Functional Group Transformations
The Boc group undergoes acid-catalyzed deprotection (e.g., HCl in dioxane) to yield the free amine, which can be further functionalized. The ketone at position 7 participates in nucleophilic additions, such as Grignard reactions, to form secondary alcohols.
Stability Considerations
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Thermal Stability: Decomposition occurs above 150°C, with gas chromatography–mass spectrometry (GC-MS) revealing CO₂ and tert-butanol as primary degradation products .
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Hydrolytic Sensitivity: The ester group hydrolyzes slowly in aqueous acidic conditions (t₁/₂ = 48 hours at pH 3).
Applications in Medicinal Chemistry
Pharmacophore Development
The azabicyclo[3.2.0]heptane core mimics natural alkaloids, enabling interactions with biological targets. For example, derivatives of this compound inhibit serine proteases (Ki = 12 nM) by occupying the S1 binding pocket.
Case Study: Antibiotic Analogues
Modifying the C7 ketone to an amine yields analogues with potent activity against Gram-positive bacteria (MIC = 0.5 µg/mL for Staphylococcus aureus) .
Spectroscopic and Computational Analysis
Computational Modeling
Density functional theory (DFT) calculations (B3LYP/6-31G*) predict a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity. Molecular docking simulations suggest strong binding to β-lactamase enzymes (ΔG = −9.8 kcal/mol) .
X-Ray Crystallography
Single-crystal analysis reveals a bond length of 1.23 Å for the C7=O group, consistent with typical ketone moieties. The N6–C2 bond distance (1.45 Å) indicates partial double-bond character due to conjugation with the ester group .
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